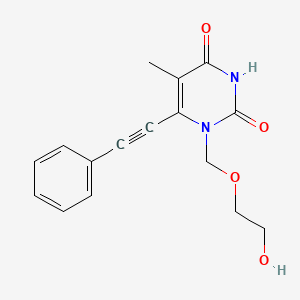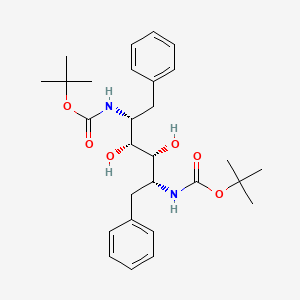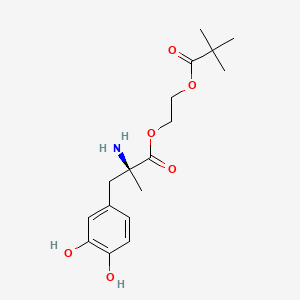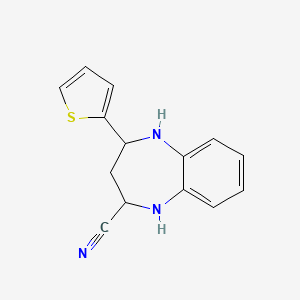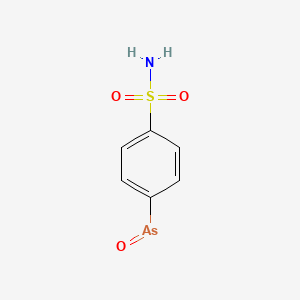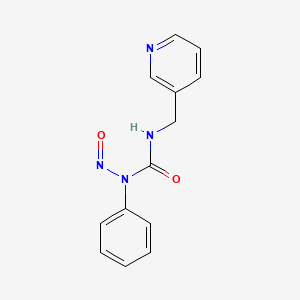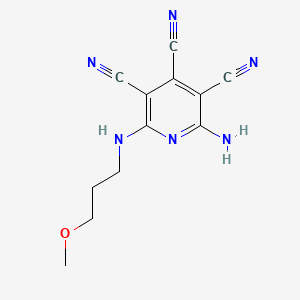
3,4,5-Pyridinetricarbonitrile, 2-amino-6-(3-methoxypropylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Pyridinetricarbonitrile, 2-amino-6-(3-methoxypropylamino)- is a complex organic compound with the molecular formula C12H12N6O. This compound is characterized by the presence of a pyridine ring substituted with three cyano groups and an amino group, along with a 3-methoxypropylamino substituent. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Pyridinetricarbonitrile, 2-amino-6-(3-methoxypropylamino)- typically involves multi-step organic reactions. One common method includes the reaction of 3,4,5-tricyanopyridine with 3-methoxypropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-Pyridinetricarbonitrile, 2-amino-6-(3-methoxypropylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxypropylamino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
3,4,5-Pyridinetricarbonitrile, 2-amino-6-(3-methoxypropylamino)- is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Employed in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism by which 3,4,5-Pyridinetricarbonitrile, 2-amino-6-(3-methoxypropylamino)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar core structure and exhibit comparable chemical properties.
3,4-Dihydropyrano[3,2-c]chromenes: Known for their pharmacological properties and synthetic versatility.
Uniqueness
3,4,5-Pyridinetricarbonitrile, 2-amino-6-(3-methoxypropylamino)- is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
102206-80-4 |
|---|---|
Fórmula molecular |
C12H12N6O |
Peso molecular |
256.26 g/mol |
Nombre IUPAC |
2-amino-6-(3-methoxypropylamino)pyridine-3,4,5-tricarbonitrile |
InChI |
InChI=1S/C12H12N6O/c1-19-4-2-3-17-12-10(7-15)8(5-13)9(6-14)11(16)18-12/h2-4H2,1H3,(H3,16,17,18) |
Clave InChI |
IPXPYYWXAZZTMO-UHFFFAOYSA-N |
SMILES canónico |
COCCCNC1=C(C(=C(C(=N1)N)C#N)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



